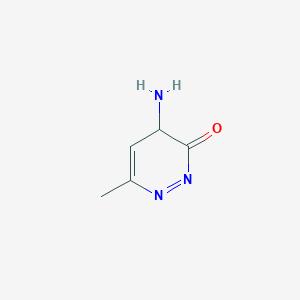
4-amino-6-methyl-4H-pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-6-methyl-4H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyridazine ring with an amino group at the 4-position and a methyl group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methyl-4H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method involves the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-6-methyl-4H-pyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.
Substitution: The amino and methyl groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antidiabetic agent.
Medicine: It has been investigated for its antihypertensive, anti-inflammatory, and analgesic properties.
Industry: Pyridazinone derivatives are used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-amino-6-methyl-4H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Uniqueness
4-amino-6-methyl-4H-pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its amino and methyl groups contribute to its biological activity and make it a valuable compound for drug development .
Eigenschaften
Molekularformel |
C5H7N3O |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
4-amino-6-methyl-4H-pyridazin-3-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(6)5(9)8-7-3/h2,4H,6H2,1H3 |
InChI-Schlüssel |
YDJSHNCJYKFCKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C(=O)N=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


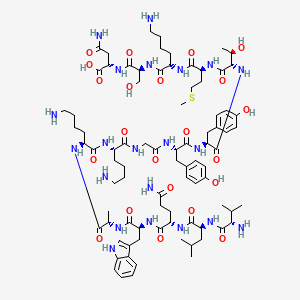

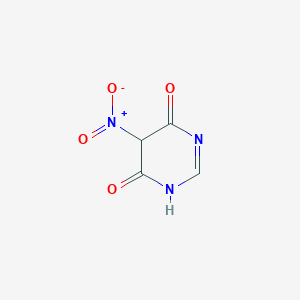

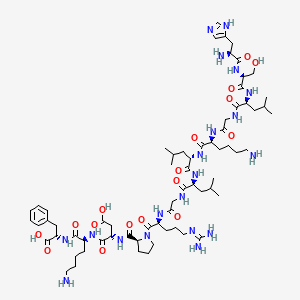

![Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B12360031.png)

![Tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12360051.png)



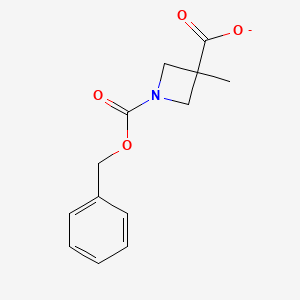
![2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B12360087.png)
